![molecular formula C8H6N2 B14336030 1H-2,7-Methanocyclopenta[b]pyrazine CAS No. 98679-27-7](/img/structure/B14336030.png)
1H-2,7-Methanocyclopenta[b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-2,7-Methanocyclopenta[b]pyrazine is a nitrogen-containing heterocyclic compound that features a fused ring structure comprising a cyclopentane ring and a pyrazine ring. This compound is part of a broader class of heterocycles known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-2,7-Methanocyclopenta[b]pyrazine typically involves cyclization reactions. One common method is the cycloaddition of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentadiene with diazomethane can yield the desired compound through a [3+2] cycloaddition mechanism .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic processes or continuous flow synthesis. These methods ensure higher yields and purity, making the compound suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions: 1H-2,7-Methanocyclopenta[b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1H-2,7-Methanocyclopenta[b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a scaffold for drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1H-2,7-Methanocyclopenta[b]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, thereby modulating various signaling pathways. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Comparación Con Compuestos Similares
Pyrrolopyrazine: Another nitrogen-containing heterocycle with similar biological activities.
Thiazolopyrazine: Features a fused ring structure with sulfur and nitrogen atoms.
Pyridopyrazine: Contains a pyridine ring fused with a pyrazine ring.
Uniqueness: 1H-2,7-Methanocyclopenta[b]pyrazine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its fused cyclopentane and pyrazine rings provide a rigid framework that can interact with various biological targets, making it a valuable scaffold in drug discovery .
Propiedades
Número CAS |
98679-27-7 |
|---|---|
Fórmula molecular |
C8H6N2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
3,9-diazatricyclo[5.2.1.04,8]deca-1,3,5,7-tetraene |
InChI |
InChI=1S/C8H6N2/c1-2-7-8-5(1)3-6(10-8)4-9-7/h1-2,4,10H,3H2 |
Clave InChI |
HJNSLOATMNQUGH-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C3C(=NC=C1N3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





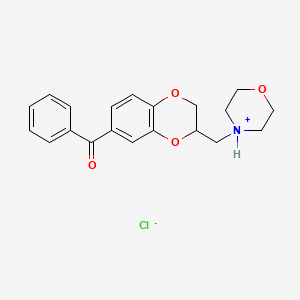
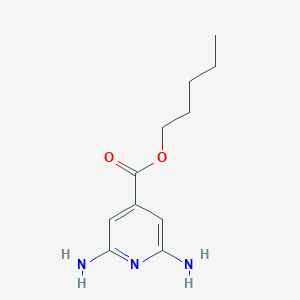
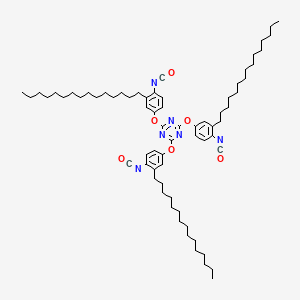

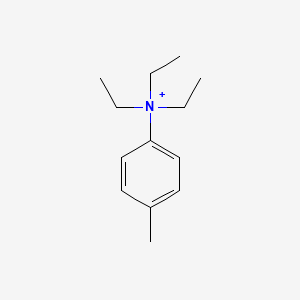
![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)

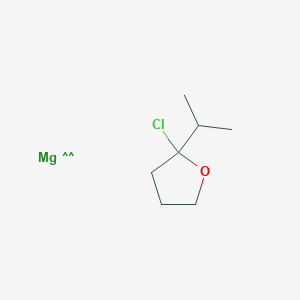
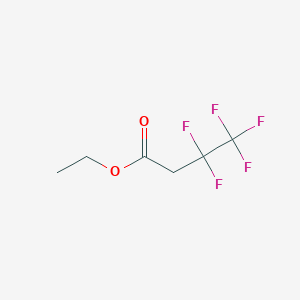

![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
